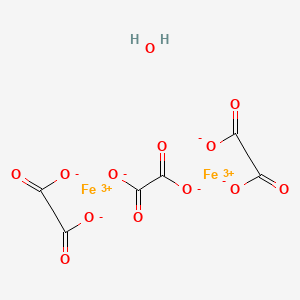

iron(3+);oxalate;hydrate

Description

Significance of Iron(III) Oxalate (B1200264) Hydrates in Coordination Chemistry and Materials Science

In the realm of coordination chemistry , iron(III) oxalate hydrates are noteworthy for their role as precursors in the synthesis of various coordination complexes. The oxalate ligand, which can act as a bridging ligand, facilitates the formation of intricate one-, two-, or three-dimensional structures. wikipedia.org The study of these compounds provides valuable insights into the principles of coordination, ligand-to-metal charge transfer (LMCT), and the magnetic and electronic properties of polynuclear metal complexes.

The significance of iron(III) oxalate hydrates extends prominently into materials science . They serve as precursors for the synthesis of various iron-containing nanomaterials, particularly iron oxides. researchgate.net The thermal decomposition of iron(III) oxalate hydrate (B1144303) is a key method for producing iron oxide nanoparticles with controlled size and morphology, which are crucial for applications in catalysis, pigments, and data storage. researchgate.net Furthermore, these hydrates have been investigated for their potential in creating electronic and optoelectronic thin films. Their ability to form stable complexes makes them suitable for applications in sensors and photovoltaic devices. Recent research has also explored the use of iron(III) oxalate tetrahydrate as a positive electrode material in lithium-ion batteries, demonstrating a sustainable capacity of 98 mAh/g. acs.orgresearchgate.net

Interdisciplinary Research Landscape and Broad Academic Relevance

The study of iron(III) oxalate hydrates is inherently interdisciplinary, bridging several scientific fields:

Environmental Science: The photochemical properties of iron(III) oxalate are of great interest in environmental chemistry. The complex is photoactive and undergoes photoreduction, a process important in the iron redox cycle and the degradation of dissolved organic matter in natural waters. escholarship.org This has implications for understanding the fate of pollutants and the cycling of essential elements in the environment.

Geoscience: Iron oxalates are relevant to the study of geological processes. For instance, iron(II) oxalate dihydrate can be a precursor for the synthesis of iron carbonate (FeCO₃), a significant contributor to the carbon cycle in the deep Earth. polimi.it

Photography and Photochemistry: Historically, ferric oxalate was a key component in early photographic printing processes like the Kallitype and Platinotype methods due to its light sensitivity. wikipedia.org Modern research continues to explore its photochemical reactions, such as its use in actinometry for measuring light intensity. wikipedia.org

Sustainable Chemistry: Researchers are investigating the use of oxalic acid, which forms iron(III) oxalate from iron ores, in more sustainable iron-making processes. kyushu-u.ac.jpjst.go.jp This approach has the potential to reduce the high energy consumption and carbon dioxide emissions associated with traditional blast furnaces. kyushu-u.ac.jpfrontiersin.org

Evolution of Academic Inquiry into Iron(III) Oxalate Hydrate Systems

The scientific investigation of iron(III) oxalate systems has evolved significantly over time. Early studies focused on its fundamental properties and applications in classical fields like photography. wikipedia.org The development of advanced analytical techniques, such as Mössbauer spectroscopy and X-ray diffraction, has enabled a deeper understanding of the structure and bonding in these compounds. researchgate.net For instance, combined X-ray and neutron powder diffraction was used to unravel the complex crystal structure of iron(III) oxalate tetrahydrate, revealing a layered arrangement of zigzag chains. researchgate.netacs.org

Contemporary research is increasingly focused on harnessing the unique properties of iron(III) oxalate hydrates for advanced applications. Studies now delve into their role in nanotechnology, energy storage, and environmental remediation. researchgate.netpolimi.itsigmaaldrich.com The investigation of their thermal decomposition pathways and photochemical reaction mechanisms continues to be an active area of research, providing fundamental knowledge for the rational design of new materials and processes. escholarship.orgacs.org

Properties

Molecular Formula |

C6H2Fe2O13 |

|---|---|

Molecular Weight |

393.76 g/mol |

IUPAC Name |

iron(3+);oxalate;hydrate |

InChI |

InChI=1S/3C2H2O4.2Fe.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |

InChI Key |

GNDKFXAEICOTQY-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Fe+3].[Fe+3] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Fe+3].[Fe+3] |

Synonyms |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparative Routes for Iron Iii Oxalate Hydrates

Controlled Crystallization Techniques for Iron(III) Oxalate (B1200264) Hydrate (B1144303) Polymorphs

The ability to selectively crystallize different polymorphs and morphologies of iron(III) oxalate hydrate is crucial for tailoring its properties for specific applications. Polymorphs of hydrated metal oxalates can exhibit distinct structural and thermal behaviors, influencing their decomposition pathways and the characteristics of the resulting materials. acs.org Researchers have identified various hydrate forms of iron(III) oxalate that differ in their Mössbauer spectral parameters, indicating the existence of distinct phases, some of which may be metastable and X-ray amorphous. researchgate.net

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperature and pressure. smolecule.com These methods facilitate the crystallization of products with controlled size, shape, and phase purity.

Hydrothermal synthesis involves using water as the solvent in a sealed, heated vessel (autoclave). This technique has been employed to control particle size and morphology of various iron compounds. For instance, hydrothermal treatment can convert γ-Fe₂O₃ nanoparticles to α-Fe₂O₃ nanoparticles, indicating its utility in inducing phase transformations. google.com While direct hydrothermal synthesis of iron(III) oxalate is less commonly detailed, the principles are applicable. It has been used to prepare related compounds, such as iron hydroxyl phosphate (B84403) hydrate, where the addition of carbon black during synthesis was shown to reduce particle size. uliege.be The technique is also capable of producing large, high-quality single crystals, as demonstrated with LiFePO₄, by adjusting reaction times and the reacting medium. researchgate.net

Solvothermal synthesis is analogous to the hydrothermal method but utilizes non-aqueous solvents, which can significantly influence the resulting crystal morphology and size. smolecule.com Using organic solvents like ethylene (B1197577) glycol can alter the reaction environment, leading to different particle shapes compared to aqueous systems. electrochemsci.org Microwave-assisted solvothermal synthesis, in particular, has proven effective for producing iron(II) oxalate dihydrate with a uniform, needle-like morphology in short reaction times and without the need for surfactants. researchgate.netnanocon.eu This high degree of morphological control is paramount as the shape of the oxalate precursor is often preserved during its subsequent thermal decomposition to iron oxides. researchgate.netresearchgate.net

Table 1: Comparison of Hydrothermal and Solvothermal Synthesis for Iron Oxalate and Related Compounds

| Feature | Hydrothermal Synthesis | Solvothermal Synthesis | Key Findings |

| Solvent | Water | Organic Solvents (e.g., Ethylene Glycol) | The choice of solvent is a critical parameter influencing product morphology. electrochemsci.org |

| Pressure | High (Autogenous) | High (Autogenous) | Elevated pressure in sealed vessels allows for temperatures above the solvent's boiling point. smolecule.com |

| Temperature | Typically 100-260°C | Variable, often similar to hydrothermal | Temperature affects reaction kinetics and crystal growth. google.commdpi.com |

| Products | Crystalline powders, single crystals | Nanostructures (e.g., needles, rods) | Solvothermal methods, especially when microwave-assisted, are effective for creating high-aspect-ratio nanostructures. researchgate.netnanocon.eu |

| Advantages | Good for phase control and particle size reduction | Excellent for morphology control (e.g., elongated particles) | Both methods offer high control over product characteristics compared to standard precipitation. smolecule.comnanocon.eu |

Precipitation is a common and straightforward method for synthesizing iron oxalates, typically involving the reaction of a soluble iron salt with oxalic acid or an oxalate salt. smolecule.comwikipedia.org Controlling the parameters of precipitation is key to obtaining products with desired characteristics.

In a typical synthesis, an iron(III) salt like ferric nitrate (B79036) reacts with oxalic acid under acidic conditions to precipitate the hydrate. The kinetics of this process, including nucleation and crystal growth, are highly dependent on the degree of supersaturation. mdpi.com Simple co-precipitation methods at room temperature have been used to successfully synthesize iron oxalate hydrate (FeC₂O₄·2H₂O) microstructures, with the morphology evolving from microrods to microtubes by varying the solvent and reaction time. electrochemsci.org

The presence of other ions and the pH of the solution are critical factors. For iron(III) oxyhydroxide precipitation, temperature is a dominant parameter influencing crystallinity, but the presence of ligands like oxalate can direct the formation of specific phases. murdoch.edu.au The pH must be rigorously controlled, as excess acidity can lead to partial dissolution or the formation of phase impurities. google.com Co-precipitation techniques, where other cations are introduced, can be used to create doped materials. For example, iron-doped calcium oxalates have been synthesized via a co-precipitation method using a surface modifier to control particle features. rsc.org

To enhance reaction rates and gain further control over product characteristics, energy sources like ultrasound (sonochemistry) and microwaves are increasingly utilized.

Microwave-assisted synthesis offers rapid and uniform heating, which can lead to shorter reaction times and products with narrow particle size distributions. nanocon.eu This technique has been successfully applied to the solvothermal synthesis of iron(II) oxalate, producing uniform, needle-like nanoparticles without the need for surfactants, a significant advantage over conventional heating which resulted in irregular, sub-micron particles. researchgate.netnanocon.eu In the microwave-assisted sol-gel synthesis of iron-based aerogels from iron chloride and an oxalate-containing solution, adjusting the synthesis time and reactant ratios allowed for tailoring of the final textural and morphological properties. acs.org

Sonochemical synthesis utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures, driving chemical reactions. helsinki.fi This method is recognized for its ability to produce amorphous or nanocrystalline materials with high surface areas. helsinki.finih.gov While direct sonochemical synthesis of iron(III) oxalate hydrate is not widely documented, the technique has been used to prepare iron oxides by irradiating solutions of iron salts. helsinki.fi The process can influence particle size and crystallinity. acs.org The combination of ultrasound with hydrothermal methods, known as sonohydrothermal treatment, is an emerging technique for materials synthesis. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes for Iron(III) Oxalate Hydrates

Adherence to green chemistry principles is becoming increasingly important in chemical synthesis. This involves using less hazardous chemicals, designing energy-efficient processes, and utilizing renewable feedstocks.

One sustainable approach involves the synthesis of iron oxalates from natural or waste resources instead of purified chemical reagents. mdpi.com Researchers have successfully produced iron oxalate dihydrate from iron ore by first using an oxalic acid solution to extract the iron, followed by a photo-reduction step to precipitate the product. mdpi.com This method not only utilizes a natural resource but also yields a material with enhanced photocatalytic properties compared to conventionally synthesized iron oxalate. mdpi.com Similarly, a novel route using hot pressurized oxalic acid in subcritical water has been developed to synthesize high-purity ferrous oxalate dihydrate directly from ferrotitaniferous mineral sands, highlighting a temperature-dependent process with high yields and reduced reaction times. mdpi.com

Another green strategy is the use of bio-sourced reagents. Oxalic acid has been extracted from common vegetables like spinach and subsequently used as a ligand to synthesize a potassium ferric-oxalate complex. researchgate.net This demonstrates the potential for sourcing chemical precursors from renewable, non-toxic natural materials. Furthermore, synthesis methods that reduce energy consumption or avoid harsh reagents, such as sonochemistry, are considered greener alternatives as they are often more energy-efficient and can proceed without additional hazardous reagents. helsinki.fi

Influence of Reaction Parameters on Iron(III) Oxalate Hydrate Morphology and Phase Purity

The final properties of synthesized iron(III) oxalate hydrate are highly sensitive to a range of reaction parameters. The careful manipulation of these variables is essential for achieving desired outcomes in terms of morphology, particle size, and the selective formation of specific crystalline phases. smolecule.comacs.org

Key parameters include:

Temperature: Temperature significantly impacts reaction kinetics, crystal growth, and phase stability. In the synthesis of ferrous oxalate, higher temperatures (e.g., 135 °C vs. 115 °C) resulted in faster crystal growth and larger, more well-defined octahedral crystals. mdpi.com For the precipitation of iron(III) oxyhydroxides, temperature was found to be the single most critical parameter in controlling the crystallinity and morphology of the product. murdoch.edu.au

Reactant Concentration and Ratio: The initial concentrations of the iron salt and oxalate precursors influence the supersaturation level, which in turn governs the nucleation and growth rates. mdpi.com Studies on ferrous oxalate precipitation showed that the initial concentration of the iron salt had a more significant impact on the precipitation rate than the concentration of oxalic acid. mdpi.com In microwave-assisted synthesis, the ratio between the metallic and reducing solutions was shown to directly modify the textural and morphological properties of the resulting iron-based materials. acs.org

pH: The pH of the reaction medium is crucial for controlling the hydrolysis of iron(III) ions and preventing the formation of undesired iron hydroxide (B78521) precipitates. murdoch.edu.au Precise pH control, for instance by adjusting the acidity of the iron salt solution and the basicity of the oxalate solution, is a key strategy for obtaining pure ferrous oxalate hydrate crystals. google.com

Solvent System: The choice of solvent can dramatically alter the morphology of the final product. A co-precipitation of iron(II) oxalate in pure ethylene glycol yielded microrods, whereas using a mixture of ethylene glycol and water led to the formation of microtubes. electrochemsci.org

Reaction Time: The duration of the synthesis affects the extent of crystal growth and can even lead to morphological transformations. In one study, increasing the reaction time from 4 to 48 hours caused a transition from solid microrods to hollow microtubes. electrochemsci.org Longer reaction times generally lead to larger crystals. mdpi.com

Table 2: Effect of Reaction Parameters on the Synthesis of Iron Oxalate Hydrates

| Parameter | Effect on Morphology | Effect on Phase Purity/Yield | References |

| Temperature | Higher temperatures lead to larger, better-defined crystals. | Influences yield and can determine the crystalline phase. | mdpi.commurdoch.edu.au |

| Reactant Concentration | Can affect particle size and aggregation. | Affects nucleation rate and precipitation kinetics. | mdpi.comacs.org |

| pH | Critical for preventing hydroxide impurities. | Essential for phase purity; improper pH can lead to dissolution or impurities. | google.com |

| Solvent | Can change morphology from rods to tubes. | Can affect crystallinity and solubility of intermediates. | smolecule.comelectrochemsci.org |

| Reaction Time | Longer times can lead to crystal growth and morphological evolution. | Affects overall yield and allows for completion of phase transformations. | electrochemsci.orgmdpi.com |

Sophisticated Structural Elucidation and Spectroscopic Characterization of Iron Iii Oxalate Hydrates

Single-Crystal and Powder X-ray Diffraction Studies on Iron(III) Oxalate (B1200264) Hydrate (B1144303) Structures

X-ray diffraction (XRD) remains the most powerful tool for elucidating the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder XRD methods have been instrumental in revealing the complex architectures of iron(III) oxalate hydrates.

Through combined X-ray and neutron powder diffraction studies, the structure of iron(III) oxalate tetrahydrate, Fe₂(C₂O₄)₃·4H₂O, has been successfully determined. acs.org This compound crystallizes in a triclinic unit cell. acs.org The determination of the crystal system is the foundational step in complete structural analysis, defining the symmetry and the basic repeating unit of the crystal lattice. While various hydrated forms exist, the tetrahydrate is a well-characterized example. Other related iron(III) oxalate complexes can exhibit different symmetries; for instance, certain anionic complexes with alkali metals, like K₃[Fe(C₂O₄)₃]·3H₂O, have been refined in the monoclinic system.

Table 1: Crystallographic Data for Iron(III) Oxalate Tetrahydrate

| Parameter | Value |

|---|---|

| Chemical Formula | Fe₂(C₂O₄)₃·4H₂O |

Note: This interactive table summarizes the primary crystallographic system for the specified compound.

Detailed structural refinement reveals that the iron atoms in Fe₂(C₂O₄)₃·4H₂O are in a distorted octahedral coordination environment. wikipedia.org Each Fe³⁺ ion is coordinated to oxygen atoms from both oxalate ligands and water molecules. Specifically, the coordination sphere consists of one water molecule and three oxalate groups. acs.org The oxalate ligands exhibit significant versatility in their coordination modes, acting as bridging ligands. Some oxalates are tetradentate, bonding to two different iron centers through all four of their oxygen atoms, while others are bidentate. acs.orgscielo.br This arrangement of bridging ligands results in the formation of zigzag chains of iron-oxalate units. These chains are further linked by other oxalate molecules, creating an open, layered structure. acs.org The average Fe-O bond distances in the related tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, are typically around 2.0 Å, which is characteristic of high-spin Fe³⁺ in an octahedral environment.

Advanced Spectroscopic Probes for Electronic and Molecular Structure

While XRD provides a static picture of the atomic arrangement, spectroscopic techniques offer insight into the electronic structure, oxidation states, and local environment of the iron centers.

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. The room temperature Mössbauer spectrum of Fe₂(C₂O₄)₃·4H₂O displays a single quadrupole doublet, which indicates that the two iron sites within the dimeric unit are chemically equivalent. scielo.br The measured hyperfine parameters provide definitive evidence for the oxidation and spin state of the iron. wikipedia.org The isomer shift (δ) is approximately 0.38 mm/s (relative to α-Fe), and the quadrupole splitting (ΔE_Q) is about 0.40 mm/s. wikipedia.org These values are characteristic of high-spin Fe³⁺ (S=5/2) in a distorted octahedral oxygen environment. wikipedia.orgscielo.br Operando Mössbauer spectroscopy has also been employed to track the reversible Fe³⁺/Fe²⁺ redox couple during electrochemical processes, such as lithium insertion. acs.org

Table 2: Mössbauer Hyperfine Parameters for Fe₂(C₂O₄)₃·4H₂O at Room Temperature

| Parameter | Value (mm/s) | Indication |

|---|---|---|

| Isomer Shift (δ) | 0.38 | High-spin Fe³⁺ |

Note: This interactive table presents the key Mössbauer data and their interpretation for the specified compound.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species like the high-spin iron(III) ion (d⁵, S=5/2). The EPR spectra of iron(III) oxalate complexes are characteristic of high-spin Fe³⁺ with a significant zero-field splitting (zfs) that is comparable to the EPR quantum energy. nih.govacs.org This results in complex spectra with signals observed over a very wide range of magnetic fields, with some studies showing signals extending from approximately 1500 to 12500 Gauss. nih.gov In some iron oxalate systems, a prominent resonance with a g-value of 2.0036 has been identified. nih.gov The line shapes of the CW-EPR spectra for these complexes show little temperature dependence, suggesting that the line shapes are not primarily determined by spin relaxation processes up to 150 K. nih.govacs.org

UV-Vis Spectroscopy for Ligand Field Transitions and Charge Transfer Bands

The electronic absorption spectra of iron(III) oxalate hydrates are characterized by intense ligand-to-metal charge-transfer (LMCT) bands. ijirset.comwikipedia.org In an aqueous solution, the ferrioxalate (B100866) complex, [Fe(C₂O₄)₃]³⁻, exhibits a broad and strong absorption band in the ultraviolet region, centered around 260 nm. wikipedia.org This intense absorption is responsible for the high photoactivity of the complex. wikipedia.org

In the solid state, studies on related compounds such as potassium tris(oxalato)ferrate(III) trihydrate reveal the presence of absorption bands in the visible and near-infrared regions. Two notable broad absorption bands have been observed at approximately 676 nm and 972 nm. ijirset.com These bands are attributed to spin-forbidden ligand field transitions of the high-spin Fe(III) ion in a distorted octahedral environment. Specifically, they are assigned to the ⁶A₁g → ⁴T₂g and ⁶A₁g → ⁴T₁g transitions, respectively. ijirset.com The high intensity of charge transfer bands can often obscure the weaker d-d transitions.

UV-Vis Absorption Data for Iron(III) Oxalate Hydrate and Related Complexes

| Complex | Absorption Maximum (λmax) | Assignment | Reference |

|---|---|---|---|

| [Fe(C₂O₄)₃]³⁻ (aq) | ~260 nm | Ligand-to-Metal Charge Transfer (LMCT) | wikipedia.org |

| K₂.₇₂[Fe(C₂O₄)₃]·3.17H₂O (solid) | 676 nm | ⁶A₁g → ⁴T₂g | ijirset.com |

| 972 nm | ⁶A₁g → ⁴T₁g |

Vibrational Spectroscopy (FT-IR and Raman) for Ligand and Hydrate Mode Assignment

Vibrational spectroscopy is a powerful tool for probing the coordination of the oxalate ligand and the presence of water molecules in iron(III) oxalate hydrates. The analysis of Fourier-transform infrared (FT-IR) and Raman spectra allows for the assignment of specific vibrational modes.

In the FT-IR spectrum of iron(III) oxalate tetrahydrate, Fe₂(C₂O₄)₃·4H₂O, characteristic bands for both the oxalate ligand and water of hydration are observed. researchgate.net The presence of a high-energy IR band around 1736 cm⁻¹, which does not have a counterpart in the Raman spectrum, suggests the presence of terminal carbonyl groups, indicating a dimeric complex structure rather than a simple ionic one. researchgate.net The stretching vibrations of the water molecules are clearly identified in the IR spectrum. researchgate.net

A proposed assignment of the major vibrational bands for Fe₂(C₂O₄)₃·4H₂O is presented below. It is worth noting that obtaining good quality Raman spectra for this compound can be challenging, often resulting in a poor signal-to-noise ratio. researchgate.net

Vibrational Band Assignments for Iron(III) Oxalate Tetrahydrate (Fe₂(C₂O₄)₃·4H₂O)

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Reference |

|---|---|---|---|

| ~3400 | ν(O-H) of H₂O | FT-IR | researchgate.net |

| 1736 | νₐₛ(C=O) terminal | FT-IR | researchgate.net |

| 1655/1612 (doublet) | νₐₛ(C=O) bridging, δ(H₂O) | FT-IR | researchgate.net |

| 1396 | νₛ(C-O) + ν(C-C) | FT-IR | researchgate.net |

| 1352 | νₛ(C-O) + ν(C-C) | FT-IR | researchgate.net |

| 1281 | νₛ(C-O) + δ(O-C=O) | FT-IR | researchgate.net |

| 806 | δ(O-C=O) + ν(Fe-O) | FT-IR | researchgate.net |

| ~705 | Water librational modes | FT-IR | researchgate.net |

| 528 | ν(Fe-O) + ring deformation | FT-IR | researchgate.net |

ν: stretching, δ: bending, as: antisymmetric, s: symmetric

Neutron Diffraction and Complementary Techniques for Light Atom Localization

While X-ray diffraction is a standard technique for determining crystal structures, it is often limited in its ability to accurately locate light atoms like hydrogen. Neutron diffraction is a powerful complementary technique that overcomes this limitation because neutrons interact with atomic nuclei, providing precise positions of hydrogen atoms. acs.org

A combined X-ray and neutron powder diffraction study was instrumental in unraveling the crystal structure of iron(III) oxalate tetrahydrate, Fe₂(C₂O₄)₃·4H₂O. acs.org This investigation revealed that the compound adopts a triclinic unit cell. The iron atoms are in an octahedral coordination environment, each bonded to one water molecule and three oxalate groups. acs.org Two of these oxalate groups act as tetradentate ligands. This coordination scheme results in the formation of zigzag chains that are linked together by the third oxalate molecule, creating an open layered structure. acs.org Crucially, the neutron diffraction data allowed for the localization of the hydrogen atoms, showing that two additional water molecules are situated within these layers, contributing to the hydrogen-bonding network that stabilizes the crystal structure. acs.org Such detailed structural information, particularly regarding the hydration and hydrogen bonding, is vital for understanding the properties and behavior of the material. acs.org

High-Resolution Microscopy for Microstructural and Morphological Analysis

High-resolution microscopy techniques are essential for characterizing the morphology and microstructure of iron(III) oxalate hydrate from the micrometer to the nanometer scale.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the nanoscale structure, particle size, and crystalline defects. TEM analysis of iron oxalate-based nanomaterials has revealed detailed morphological features. For example, in iron oxalate-capped iron-copper oxide nanomaterials, a flower-like morphology was observed, while iron oxalate-capped iron oxide showed a porous structure composed of nanoribbons. researchgate.net High-resolution TEM (HR-TEM) can even resolve the lattice fringes of the nanoparticles, with one study reporting a lattice spacing of approximately 0.24 nm in an iron oxalate-iron oxide nanocomposite. researchgate.net In the synthesis of iron(II) oxalate dihydrate nanoparticles, TEM has been used to determine the particle grain size, which was found to be around 50 nm. This level of detail is crucial for understanding the structure-property relationships in nanoscale applications of these materials.

Computational and Theoretical Investigations of Iron Iii Oxalate Hydrates

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) has proven to be a powerful and versatile method for investigating the electronic structure and spectroscopic properties of iron(III) oxalate (B1200264) hydrates. nih.gov By approximating the many-electron problem to one of electron density, DFT allows for the accurate calculation of various molecular properties.

DFT calculations have been instrumental in understanding the photolysis of the iron(III) oxalate ion, which serves as a model for metal carboxylate complex photolysis. escholarship.org These studies have shown that upon photoexcitation, an intramolecular electron transfer occurs from an oxalate ligand to the iron(III) center on a subpicosecond timescale. escholarship.org This process leads to the formation of an iron(II) complex with one oxidized and two spectator oxalate ligands. escholarship.org

Prediction of Magnetic Coupling and Spin States

One of the key applications of DFT in the study of iron(III) oxalate hydrates is the prediction of magnetic coupling and spin states. The iron(III) ion in these complexes is a d5 system and can exist in different spin states. DFT calculations, particularly using the broken-symmetry approach, have been successfully employed to calculate the magnetic exchange interactions in binuclear oxalate-bridged complexes. researchgate.net

For instance, in the case of the [Fe2(ox)5]4− complex, significant antiferromagnetic coupling between the two Fe(III) ions through the bridging oxalate ligand has been predicted. researchgate.net The high-spin state for the Fe(III) centers in the ferrioxalate (B100866) anion is supported by the nearly uniform Fe-O bond distances of approximately 2.0 Å, as a low-spin state would likely lead to Jahn-Teller distortions. wikipedia.org DFT calculations have also been used to model the magnetic properties of ferrihydrite, a related iron oxyhydroxide, predicting a ferrimagnetic ground state. acs.org

Table 1: Predicted Magnetic Properties of Iron(III) Oxalate and Related Complexes

| Complex/System | Predicted Magnetic Property | Computational Method |

| [Fe2(ox)5]4− | Significant antiferromagnetic coupling | Broken-Symmetry DFT researchgate.net |

| Ferrioxalate anion | High-spin Fe(III) | DFT wikipedia.org |

| Ferrihydrite | Ferrimagnetic ground state | DFT (Heisenberg model) acs.org |

| [Fe2(H4L2)2(ox)(NCS)4] | Antiferromagnetic interactions | DFT psu.edu |

Elucidation of Vibrational Frequencies and Intensities

DFT calculations are also invaluable for interpreting and assigning the vibrational spectra (Infrared and Raman) of iron(III) oxalate hydrates. By computing the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. researchgate.net This comparison allows for a detailed assignment of the observed vibrational modes to specific molecular motions, such as the stretching and bending of Fe-O and C-O bonds within the complex. nih.govtemple.edu

For example, a structural model for Fe2(C2O4)3•4H2O was proposed based on combined vibrational and Mössbauer data, where DFT would be crucial for the detailed interpretation of the vibrational spectra. researchgate.net The theoretical approach helps to differentiate between the vibrational modes of the oxalate ligand, the coordinated water molecules, and the iron-oxygen bonds. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for Metal-Oxalate Systems

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| ν(C=O) | 1900–2100 | Carbonyl stretching vibrations, sensitive to coordination environment. nih.gov |

| ν(Fe-CO) and δ(Fe-C=O) | 400–650 | Iron-carbonyl stretching and bending modes. nih.gov |

| νs(C--O) and νa(C--O) | ~1709 and ~1687 | Symmetric and asymmetric C-O stretching in adsorbed oxalate. researchgate.net |

| νs(-C-O) and ν(C-C) | ~1413 | Symmetric C-O stretching and C-C stretching combination mode. researchgate.net |

| νa(-C-O) | ~1272 | Asymmetric C-O stretching. researchgate.net |

Molecular Dynamics (MD) Simulations for Hydration and Lattice Dynamics

MD simulations can model the diffusion of water molecules, the dynamics of the crystal lattice, and the interactions between the iron(III) oxalate complex and its aqueous environment. psi.ch By employing force fields derived from quantum mechanical calculations or experimental data, MD can simulate systems containing thousands of atoms, providing insights into macroscopic properties from a microscopic perspective. For instance, MD simulations have been used to study the dimerization process of Fe(III) ions in aqueous solutions, revealing the participation of water molecules from the second coordination sphere. researchgate.net Ab initio molecular dynamics (AIMD) simulations have also been employed to study the aqueous network around related iron complexes. rsc.org

Quantum Chemical Modeling of Reaction Pathways and Stability

Quantum chemical methods are essential for modeling the reaction pathways and assessing the thermodynamic stability of iron(III) oxalate hydrates. nih.gov These calculations can determine the energy barriers for various chemical processes, such as ligand exchange, decomposition, and redox reactions. acs.orgchemrxiv.org

Computational Studies on Intermolecular Interactions and Crystal Packing

Understanding the intermolecular interactions and crystal packing is crucial for predicting the solid-state properties of iron(III) oxalate hydrates. Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify the various non-covalent interactions within the crystal lattice, including hydrogen bonding and π-π stacking. oalib.comnih.gov

Reactivity, Transformation, and Chemical Pathways of Iron Iii Oxalate Hydrates

Photochemistry and Photoreactivity of Iron(III) Oxalate (B1200264) Hydrates

Iron(III) oxalate complexes are highly photoactive, a property that has led to their extensive use in chemical actinometry for quantifying photon flux. acs.org The absorption of light, particularly in the UV and visible regions, initiates a cascade of photochemical reactions.

Mechanisms of Photo-Induced Ligand-to-Metal Charge Transfer (LMCT)

The primary photochemical event in iron(III) oxalate hydrates is a ligand-to-metal charge transfer (LMCT). rhhz.netnih.gov Upon absorption of a photon, an electron is transferred from a ligand-centered orbital (originating from the oxalate) to a metal-centered d-orbital of the Fe(III) ion. rhhz.netnih.gov This process is favored in high-valent metal centers with electron-rich ligands like oxalate. nih.gov

The LMCT mechanism can be described as an intramolecular electron transfer that occurs on a sub-picosecond timescale. acs.orgescholarship.org This initial excitation leads to the instantaneous reduction of the iron center from Fe(III) to Fe(II) and the simultaneous oxidation of an oxalate ligand. acs.orgrhhz.net The resulting species is a transient iron(II) complex with an oxidized oxalate ligand radical. rhhz.netescholarship.org

Recent theoretical studies using advanced computational methods have provided a more detailed picture of the LMCT states. acs.orgresearchgate.net These studies suggest that two distinct LMCT states are involved in the photolysis of ferrioxalate (B100866). The initial photoexcitation leads to one of these states, and the system can then transition to the other via an avoided crossing with a relatively low energy barrier. acs.orgresearchgate.net These theoretical models also clarify the subsequent bond-breaking events, indicating that one Fe-O bond cleaves first, followed by the C-C bond of the oxalate and then the second Fe-O bond. acs.orgresearchgate.net

There has been some debate regarding the precise sequence of events following photoexcitation, with two main proposed mechanisms: "prompt" and "delayed" electron transfer. rhhz.net The "prompt" mechanism, supported by recent spectroscopic evidence, posits the immediate formation of Fe(II) via LMCT. rhhz.netescholarship.org The "delayed" mechanism suggests that the initial event is the cleavage of the C-C bond within the oxalate ligand, creating a ferric intermediate with a diradical ligand, followed by electron transfer to the iron center. rhhz.net However, ultrafast spectroscopy studies have provided direct evidence for the rapid reduction of iron, supporting the prompt LMCT pathway. escholarship.org

Photo-Reduction Processes and Iron(II) Formation Pathways

2[Fe(III)(C₂O₄)₃]³⁻ + hν → 2[Fe(II)(C₂O₄)₂]²⁻ + 2CO₂ + (C₂O₄)²⁻ researchgate.net

Following the initial sub-picosecond intramolecular electron transfer, the oxidized oxalate ligand, which is now a radical anion (C₂O₄•⁻), becomes unstable. rhhz.netescholarship.org Within approximately 40 picoseconds, this radical species dissociates to form a molecule of carbon dioxide (CO₂) and a carbon dioxide radical anion (CO₂•⁻). acs.orgescholarship.org

The photoreduction process is not limited to the formation of iron(II) and carbon dioxide. In the presence of oxygen, the reactive intermediates can lead to the formation of other species, including hydroxyl radicals (•OH). researchgate.netnih.gov The formation of these highly reactive oxygen species (ROS) is significant in the context of advanced oxidation processes for environmental remediation. nih.govnih.gov

The efficiency of the photoreduction and the specific products formed can be influenced by factors such as the pH of the solution, the concentration of the iron(III) oxalate complex, the excitation wavelength, and the presence of other species in the solution. researchgate.netcaltech.edu For instance, in deoxygenated solutions, the regeneration of Fe(III) is hindered, leading to a rapid depletion of the initial complex upon irradiation. caltech.edu

Quantum Yield Determinations in Photochemical Reactions

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of moles of a specific product formed per mole of photons absorbed. For the photolysis of iron(III) oxalate, the quantum yield of Fe(II) formation is a key parameter and is known to be high. acs.org

The quantum yield for the photolysis of the tris(oxalato)ferrate(III) complex, [Fe(C₂O₄)₃]³⁻, is generally high and shows some dependence on the excitation wavelength, pH, and the specific iron-oxalate species present in the solution. researchgate.netresearchgate.net For example, the quantum yield is practically independent of the excitation wavelength in the range of 270-430 nm. researchgate.net

The generation of other species, such as hydroxyl radicals, also has an associated quantum yield. The quantum yield of •OH formation (φOH) in the Fe(III)-oxalate photosystem has been determined and is a crucial parameter for its application in advanced oxidation processes. nih.govnih.gov For example, at neutral pH under near-visible UV irradiation, the quantum yield of •OH generation is approximately 0.06. nih.gov

The determination of these quantum yields is often performed using chemical actinometry, where the well-characterized photolysis of ferrioxalate itself serves as a standard to measure the photon flux of the light source. researchgate.net

| Species | Condition | Quantum Yield (Φ) | Reference |

| [Fe(C₂O₄)₃]³⁻ | 355 nm | 0.12 | researchgate.net |

| [Fe(C₂O₄)₂]⁻ | 355 nm | 0.28 | researchgate.net |

| [Fe(C₂O₄)]⁺ | 355 nm | 0.17 | researchgate.net |

| •OH | Neutral pH, near-visible UV | ~0.06 | nih.gov |

| Fe(II) | Similar to study conditions | 0.8 ± 0.1 | caltech.edu |

Thermal Decomposition Mechanisms and Solid-State Transformations

Heating iron(III) oxalate hydrates initiates a series of chemical changes, including dehydration and the decomposition of the oxalate ligand, ultimately leading to the formation of various iron oxides. The specific products and transformation pathways are highly dependent on the atmosphere (oxidative or inert) and the heating rate.

Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA) for Decomposition Products

Thermogravimetric analysis (TGA) is a powerful technique for studying the thermal decomposition of iron(III) oxalate hydrates by monitoring the mass loss of a sample as a function of temperature. When coupled with evolved gas analysis (EGA), which identifies the gaseous products released during decomposition, a detailed understanding of the reaction mechanism can be obtained.

Studies on the thermal decomposition of iron(III) oxalate tetrahydrate, Fe₂(C₂O₄)₃·4H₂O, in both oxidative (air) and inert (e.g., nitrogen or argon) atmospheres have revealed complex, multi-step processes. researchgate.net

In an oxidative atmosphere (air): The decomposition generally proceeds in overlapping stages. researchgate.net

Dehydration: The initial weight loss corresponds to the removal of water molecules. This typically occurs at temperatures up to around 200°C.

Reductive Decomposition and Decarboxylation: A surprising intermediate step involves the reduction of Fe(III) to form ferrous oxalate (FeC₂O₄). researchgate.net This is followed by the final decarboxylation of the oxalate species to yield hematite (B75146) (α-Fe₂O₃) as the final solid product. researchgate.net The evolved gases during this stage are primarily carbon dioxide (CO₂) and carbon monoxide (CO). The exothermic nature of the final decomposition step is partly due to the oxidation of the evolved CO. acs.org

In an inert atmosphere (e.g., nitrogen): The decomposition pathway is different and leads to different final products. researchgate.net

Dehydration: Similar to the process in air, the first step is the loss of water of hydration.

Reduction to Ferrous Oxalate: The Fe(III) oxalate decomposes to form ferrous oxalate (FeC₂O₄) as the main intermediate, along with the release of CO₂. researchgate.net This occurs at temperatures around 200°C.

Decomposition of Ferrous Oxalate: The intermediate ferrous oxalate then decomposes at higher temperatures (around 390°C) to form wüstite (FeOₓ). researchgate.net

Disproportionation/Synproportionation: The wüstite can further undergo disproportionation to yield a mixture of α-iron (α-Fe) and magnetite (Fe₃O₄). researchgate.net The relative amounts of these final products depend on the specific temperature and reaction conditions. researchgate.net

The following table summarizes the key decomposition steps and products under different atmospheres.

| Atmosphere | Temperature Range | Process | Solid Products | Gaseous Products | Reference |

| Oxidative (Air) | ~180-200°C | Dehydration & Intermediate Formation | FeC₂O₄ (intermediate) | H₂O | researchgate.net |

| Oxidative (Air) | >200°C | Decarboxylation | α-Fe₂O₃ (final) | CO, CO₂ | researchgate.net |

| Inert (Nitrogen) | up to 210°C | Dehydration & Reduction | FeC₂O₄ (major), Fe₃O₄ (minor) | H₂O, CO₂ | researchgate.net |

| Inert (Nitrogen) | >210°C | Decomposition of Intermediate | FeₓO, α-Fe, Fe₃O₄ (final mixture) | CO | researchgate.net |

In Situ X-ray Diffraction Studies of Phase Transitions During Heating

In situ X-ray diffraction (XRD) is a crucial technique for identifying the crystalline phases that form during the thermal decomposition of iron(III) oxalate hydrate (B1144303) in real-time. By collecting XRD patterns as the sample is heated, the sequence of phase transitions can be directly observed.

When iron(III) oxalate tetrahydrate is heated, in situ XRD studies reveal the transformation from the initial crystalline hydrate to various intermediate and final phases. For example, during calcination in air, the diffraction lines of the original oxalate structure are seen to broaden and diminish, while very broad peaks corresponding to a nascent, poorly crystalline iron oxide phase begin to appear. researchgate.net This indicates the formation of ultrasmall iron oxide particles. researchgate.net

In an inert atmosphere, in situ XRD confirms the formation of ferrous oxalate (FeC₂O₄) as a major crystalline intermediate. researchgate.net As the temperature increases, the diffraction peaks corresponding to ferrous oxalate disappear and are replaced by those of wüstite (FeOₓ), and subsequently by α-iron and magnetite. researchgate.net

These in situ studies are essential for confirming the intermediates proposed from TGA-EGA data and for understanding the crystallographic evolution of the material during thermal treatment. The combination of TGA-EGA and in situ XRD provides a comprehensive picture of the solid-state transformations that occur during the thermal decomposition of iron(III) oxalate hydrates.

Kinetic Analysis of Thermal Decomposition Processes

The thermal decomposition of iron(III) oxalate hydrates is a complex process that has been the subject of detailed kinetic analysis. Studies employing thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) have elucidated the multi-step nature of this decomposition. The process typically begins with dehydration, followed by the decomposition of the anhydrous oxalate to iron oxides.

The kinetic parameters, including activation energy (Ea) and the pre-exponential factor (A), are crucial for understanding the reaction mechanism. These parameters are often determined using model-free isoconversional methods and model-fitting methods. For instance, the thermal decomposition of potassium tris(oxalato)ferrate(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, has been studied under different atmospheres (N₂, H₂, and air). The decomposition proceeds through distinct steps of dehydration and subsequent decomposition of the oxalate. researchgate.netresearchgate.net The activation energies and thermodynamic parameters (enthalpy, heat capacity, and entropy changes) have been calculated for each step, revealing the influence of the surrounding atmosphere on the reaction products and kinetics. researchgate.net In air, the decomposition rate is higher compared to nitrogen or hydrogen atmospheres. researchgate.net

The decomposition of ferrous oxalate dihydrate (FeC₂O₄·2H₂O) has also been extensively studied to understand the formation of iron(III) oxide polymorphs. acs.org The process exhibits a sigmoidal mass-loss behavior, which can be modeled by considering an induction period, random nucleation on the surface, and the advancement of the reaction interface. acs.org The kinetic analysis of the isothermal decomposition of ferrous oxalate dihydrate has been described by various models, including the Avrami-Erofeev and contracting sphere models.

A study on the non-isothermal decomposition of a binary mixture of ferrous oxalate dihydrate and copper oxalate showed that the decomposition temperature of the mixture is lower than that of the individual components. ijert.orgijert.org This was attributed to the formation of CuO, which acts as a catalyst. ijert.org The kinetic analysis of this mixed system revealed that the decomposition follows different rate-determining steps depending on the temperature range.

The following table summarizes kinetic data from a study on the thermal decomposition of potassium tris(dicarboxylato)ferrate(III) complexes, including the oxalate complex.

| Decomposition Step | Temperature Range (°C) | Kinetic Model | Activation Energy (Ea) (kJ/mol) |

| Dehydration | < 470 | First or Second Order | - |

| Decomposition | > 500-600 | 3D Diffusion or Contracting Volume | - |

| Data derived from a study on tris(dicarboxylato)iron(III) complexes. researchgate.net |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of iron(III) oxalate is dominated by the Fe(III)/Fe(II) couple, which is central to its electrochemical behavior. The oxalate ligand plays a crucial role in stabilizing both oxidation states, thereby influencing the redox potential and the kinetics of electron transfer.

Cyclic Voltammetry and Chronoamperometry Studies of Iron(III)/Iron(II) Couples

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of the iron oxalate system. Studies have been conducted in various media to understand the electron transfer processes. For instance, the electrochemical behavior of a ferric-oxalate-gluconate complex has been investigated using a gold working electrode. scientific.net The results indicated a quasi-reversible cyclic response for the redox process, with the peak currents increasing linearly with the square root of the scan rate. scientific.net This suggests a diffusion-controlled process.

In acidic solutions, cyclic voltammetry has been used to study the formation of a passive film on iron in an oxalic acid medium. edpsciences.org The voltammograms show that the iron dissolves anodically, and the resulting Fe²⁺ ions form a soluble complex with oxalate ions, likely [Fe(C₂O₄)₃]⁴⁻. edpsciences.org

The electrochemical reactivity of Fe₂(C₂O₄)₃·4H₂O towards lithium insertion has also been demonstrated. acs.orgresearchgate.net The insertion/extraction of lithium occurs at an average potential of 3.35 V vs. Li and involves the Fe³⁺/Fe²⁺ redox couple. acs.orgresearchgate.net This process was shown to be a biphasic process through in situ X-ray powder diffraction and operando Mössbauer spectroscopy. acs.orgresearchgate.net

A study on a ferric-oxalate-gluconate system showed that the Fe(III)-oxalate redox system exhibits well-defined, quasi-reversible, diffusion-controlled voltammograms at pH 8. cecri.res.in However, the system is prone to hydrolysis and precipitation at higher pH values, which can be mitigated by the presence of excess gluconate. cecri.res.in

Influence of Ligand Environment on Redox Potentials

The ligand environment significantly impacts the redox potential of the Fe(III)/Fe(II) couple. Ligands that preferentially stabilize the Fe(III) state will lower the redox potential, making the reduction to Fe(II) more favorable. Conversely, ligands that stabilize Fe(II) will increase the redox potential.

Organic ligands, including oxalate, can significantly alter the speciation and redox properties of iron. acs.orgresearchgate.net The formation of Fe(II)-ligand complexes with low standard reduction potentials can enhance their reactivity as reductants. acs.orgresearchgate.net The extent of this effect depends on the solution pH and the ligand-to-metal concentration ratio. acs.org

A Nernstian correlation has been observed between the apparent standard redox potential (E'°) and the ratio of the stability constants of the Fe(III) and Fe(II) complexes (log(K_Fe(III)/K_Fe(II))). nih.govacs.org For Fe(III)-stabilizing ligands, such as oxalate, the E'° values decrease. nih.govacs.org The formation of ferrous-oxalate complexes can decrease the redox potential of the Fe²⁺/Fe³⁺ couple, and this effect is more pronounced at higher oxalate concentrations due to the formation of species like Fe(C₂O₄)₂²⁻, which are more reactive from a thermodynamic standpoint. hep.com.cn

The following table illustrates the effect of different ligands on the apparent standard redox potential of the Fe(III)/Fe(II) couple.

| Ligand | E'° (V vs. SHE) |

| Aqua (H₂O) | +0.77 |

| Oxalate | Value dependent on speciation |

| Citrate | Value dependent on speciation |

| EDTA | -0.12 |

| Data compiled from various sources indicating the general trend. Specific values for oxalate complexes vary with conditions. |

Ligand Exchange Kinetics and Substitution Reactions in Solution and Solid State

Ligand exchange reactions involving iron(III) oxalate are fundamental to its reactivity in solution. The kinetics of these reactions are influenced by factors such as pH, temperature, and the nature of the incoming and outgoing ligands.

Studies on the formation of mono-oxalato complexes of iron(III) have shown that the reaction is first order in both iron(III) and bioxalate. cdnsciencepub.com The kinetics of ligand substitution reactions of the iron(III) hydroxo dimer with various inorganic ligands, including oxalate, have been investigated. nih.gov These reactions are proposed to proceed through a dissociative interchange mechanism, involving the formation of an intermediate complex where the ligand is coordinated to only one of the iron centers before forming a bridge. nih.gov

The exchange of oxalate with other chelating agents is also an important aspect of its chemistry. For example, the ligand exchange between iron(III)-desferrioxamine B and oxalate has been studied, highlighting the formation of a ternary complex. colby.edu This exchange is crucial in understanding the bioavailability of iron in certain systems.

In the solid state, substitution reactions can occur during thermal decomposition or through mechanochemical processes. For instance, a suspension substitution reaction can be used to extract oxalic acid from industrial ferric oxalate by reacting it with sulfuric acid to form iron sulfate (B86663) and free oxalic acid. google.com

Polymorphism and Phase Transitions in Iron(III) Oxalate Hydrate Systems

Iron(III) oxalate hydrates exhibit polymorphism, existing in different crystalline forms with the same chemical composition but different arrangements of atoms in the crystal lattice. These different polymorphs can have distinct physical and chemical properties.

Several hydrated forms of iron(III) oxalate have been identified, including a tetrahydrate (Fe₂(C₂O₄)₃·4H₂O) and a hexahydrate (Fe₂(C₂O₄)₃·6H₂O). wikipedia.org The tetrahydrate has a triclinic unit cell structure where the iron atoms are octahedrally coordinated by one water molecule and three oxalate groups. acs.orgresearchgate.net This arrangement results in zigzag chains linked by oxalate molecules, forming an open layered structure with additional water molecules located between the layers. acs.orgresearchgate.net

Mössbauer spectroscopy has been instrumental in distinguishing between different hydrate forms, as they exhibit different isomer shifts and quadrupole splittings. researchgate.net Some forms of iron(III) oxalate are X-ray amorphous and metastable. researchgate.net

Phase transitions can be induced by changes in temperature or pressure. For example, the thermal decomposition of iron(III) oxalate hydrates involves phase transitions from the hydrated form to anhydrous forms and finally to iron oxides. Similarly, iron(II) oxalate dihydrate is known to exist in two polymorphic forms: a monoclinic α-phase and an orthorhombic β-phase. researchgate.net The synthesis conditions, such as temperature, can be controlled to obtain a specific polymorph or a mixture of phases. researchgate.net

In the iron(III) phosphate (B84403) oxalate system, two polymorphs of [Fe₂(HPO₄)₂(C₂O₄)(H₂O)₂]·2H₂O have been identified, differing in the local arrangement of the ligands around the iron center. rsc.org These polymorphs exhibit different structural dimensionalities, with one having a three-dimensionally connected structure and the other a layered structure. rsc.org The amount of water used in the synthesis is a key factor in determining which polymorph is formed. rsc.org

The following table summarizes some of the known polymorphs and their crystal systems.

| Compound | Crystal System | Space Group | Reference |

| Fe₂(C₂O₄)₃·4H₂O | Triclinic | - | acs.orgresearchgate.net |

| α-FeC₂O₄·2H₂O | Monoclinic | P2₁/c | |

| β-FeC₂O₄·2H₂O | Orthorhombic | Cccm | |

| [Fe₂(HPO₄)₂(C₂O₄)(H₂O)₂]·2H₂O (Polymorph I) | - | - | rsc.org |

| [Fe₂(HPO₄)₂(C₂O₄)(H₂O)₂] (Polymorph II) | - | - | rsc.org |

Advanced Applications and Functional Material Precursors Based on Iron Iii Oxalate Hydrates

Role as Precursors for Iron Oxide Nanomaterials and Magnetic Materials

Iron(III) oxalate (B1200264) hydrate (B1144303) serves as a highly effective precursor for producing iron oxide nanomaterials due to its capacity for controlled thermal decomposition. This process allows for the synthesis of various iron oxide phases with tailored sizes, shapes, and, consequently, specific magnetic properties. The morphology of the initial oxalate crystals can even be preserved during the thermal conversion, offering a pathway to shape-controlled oxide particles. researchgate.net

The thermal decomposition of iron(III) oxalate hydrate is a versatile method for synthesizing specific polymorphs of iron oxide, such as hematite (B75146) (α-Fe₂O₃) and maghemite (γ-Fe₂O₃). The final product is highly dependent on the decomposition conditions, particularly the temperature and the composition of the surrounding atmosphere. nih.govnanografi.com

Decomposition in an oxidizing atmosphere, such as air, typically yields hematite (α-Fe₂O₃). researchgate.netnih.gov For instance, decomposing iron oxalate nanorods in air at 500°C results in the formation of spherical α-Fe₂O₃ nanoparticles. nih.gov In contrast, maghemite (γ-Fe₂O₃) can also be obtained from the decomposition of iron(II) oxalate in air at lower temperatures, around 573 K (300°C). researchgate.netmdpi.com When the decomposition is carried out in a vacuum or under an inert or reducing atmosphere, magnetite (Fe₃O₄) is often the resulting product. nih.govbohrium.com The crystallite size of the resulting oxide particles tends to increase with higher decomposition temperatures. researchgate.net This precise control over the reaction environment enables the selective synthesis of desired iron oxide phases. google.com

| Precursor | Decomposition Conditions | Resulting Iron Oxide Phase | Particle Characteristics | Reference |

|---|---|---|---|---|

| Iron Oxalate Nanorods | 500°C in Air | α-Fe₂O₃ (Hematite) | Spherical nanoparticles (~50 nm) | nih.gov |

| Iron Oxalate | Thermal Decomposition | γ-Fe₂O₃ (Maghemite) | - | nanografi.com |

| Iron Oxalate Nanorods | 500°C in Vacuum (~10⁻⁵ torr) | Fe₃O₄ (Magnetite) | Cuboidal nanoparticles (60-70 nm) | nih.gov |

| β-Oxalate | 700°C | Fe₃O₄ (Magnetite) | Crystallite size of 55 nm | researchgate.net |

The magnetic properties of the iron oxides derived from iron(III) oxalate hydrate are intrinsically linked to their crystalline phase and particle size. α-Fe₂O₃ typically exhibits antiferromagnetic properties at lower temperatures and weak ferromagnetism between -13°C and 600°C. nanografi.com The α-Fe₂O₃ nanoparticles produced from iron oxalate nanorods show a transition from weakly-ferromagnetic to weakly anti-ferromagnetic behavior around 225 K, which is indicative of a Morin-like transition. nih.gov

γ-Fe₂O₃ is known for its ferromagnetic properties. nanografi.com However, when the particle size is reduced to the nanoscale (typically smaller than 10 nm), these materials can exhibit superparamagnetism. nanografi.com Magnetite (Fe₃O₄) nanoparticles also display interesting magnetic behaviors. Those obtained from the decomposition of iron oxalate show a Verwey transition at 122 K. nih.gov The saturation magnetization of these nanoparticles is often lower than that of bulk magnetite and tends to decrease as the particle size decreases. researchgate.netnih.gov

| Derived Material | Magnetic Property | Key Findings | Reference |

|---|---|---|---|

| α-Fe₂O₃ | Weak Ferromagnetism / Antiferromagnetism | Exhibits a Morin-like transition around 225 K. nih.gov | nih.govnanografi.com |

| γ-Fe₂O₃ | Ferromagnetism / Superparamagnetism | Ultrafine particles (<10 nm) can be superparamagnetic. nanografi.com | nanografi.com |

| Fe₃O₄ | Ferrimagnetism | Shows a Verwey transition at 122 K; saturation magnetization decreases with particle size. researchgate.netnih.gov | researchgate.netnih.gov |

Catalytic Properties and Applications

Materials derived from iron(III) oxalate hydrate are effective catalysts in various chemical reactions. Their high surface area and porous nature, resulting from the decomposition process, contribute significantly to their catalytic activity.

Iron(III) oxalate is a recognized precursor for creating nanosized iron oxide particles that can be used in heterogeneous catalysis. mdpi.com The thermal treatment of iron oxalate can produce porous metal oxide materials. google.com These materials act as solid catalysts that can be easily separated from the reaction mixture, making them suitable for industrial applications. google.com For example, the interaction between oxalate and the surface of Fe₃O₄ nanoparticles has been shown to be crucial in regulating the redox cycle of iron in heterogeneous Fenton-like systems, which are used for environmental remediation. nih.gov

Iron oxalate itself, as well as the iron oxides derived from it, demonstrates significant potential in photocatalysis, particularly for the degradation of organic pollutants in wastewater. mdpi.comresearchgate.net When irradiated with light, these materials can generate electron-hole pairs that drive redox reactions to break down persistent organic molecules like synthetic dyes.

In one study, iron oxalate synthesized from iron ore was used as a photocatalyst for the degradation of rhodamine B (RhB), a common organic dye. mdpi.comresearchgate.net Under light irradiation, it successfully degraded more than 85% of the RhB within 90 minutes. mdpi.comresearchgate.net The efficiency of this process was attributed to the material's strong light absorption and effective separation of photogenerated electron-hole pairs. mdpi.comresearchgate.net Similarly, iron(oxalate) capped bimetallic nanomaterials have been utilized for the large-scale photocatalytic degradation of various dyes and phenol. acs.org The photo-ferrioxalate system, which involves iron oxides in the presence of oxalic acid, has also proven effective for the decolorization of reactive dyes under UV-A irradiation. nih.gov

| Catalyst System | Application | Efficiency | Reference |

|---|---|---|---|

| Iron Oxalate Dihydrate (from iron ore) | Rhodamine B (RhB) Degradation | >85% degradation in 90 minutes | mdpi.comresearchgate.net |

| Iron(oxalate) Capped Fe-Mn Oxide | Dye Degradation | Demonstrated high activity among tested materials. | acs.org |

| Photo-ferrioxalate System with Iron Oxide | Reactive Black 5 (RB5) Decolorization | Effective under UV-A irradiation. | nih.gov |

Development of Sensors and Detection Systems

The distinct chemical interactions between iron(III) ions and oxalate ions form the basis for novel sensor development. A colorimetric method for the determination of oxalate has been developed based on its inhibitory effect on the reaction between curcumin nanoparticles and Fe(III) ions. nih.gov In this system, Fe(III) reacts with curcumin nanoparticles to produce a color change. When oxalate is present, it preferentially complexes with the Fe(III) ions, preventing the reaction with curcumin and thus inhibiting the color change. The degree of inhibition is proportional to the concentration of oxalate. nih.gov This method allows for the sensitive detection of oxalate in various samples, with a linear response in the concentration range of 0.15 to 1.70 μgmL⁻¹ and a limit of detection of 0.077 μgmL⁻¹. nih.gov This principle demonstrates the potential for developing sensitive and selective chemical sensors based on the strong affinity between iron(III) and the oxalate ligand.

Electrochemical Sensor Platforms utilizing Iron(III) Oxalate Hydrate Composites

While iron-based materials, in general, are widely recognized for their utility in electrochemical sensing, the specific application of pre-synthesized iron(III) oxalate hydrate as a primary electrode modifier is an emerging area with limited direct research. The interest in iron-based electrocatalysts stems from their non-toxicity, natural abundance, significant catalytic activity, and cost-effectiveness. Typically, iron oxides such as magnetite (Fe₃O₄), maghemite (ɣ-Fe₂O₃), and hematite (α-Fe₂O₃) are incorporated into nanocomposites for sensor fabrication. These composites often involve materials like graphene or carbon nanotubes to enhance conductivity and provide a larger surface area for electrochemical reactions.

Iron(III) oxalate hydrate can serve as a valuable precursor in the synthesis of these catalytically active iron oxide nanoparticles. For instance, the thermal decomposition of iron oxalates is a well-established method for producing various iron oxides. This precursor role allows for the in situ formation of iron oxide phases within a composite matrix, potentially leading to materials with novel structural and electrochemical properties beneficial for sensing applications.

The potential for using iron(III) oxalate hydrate composites directly in electrochemical sensors lies in the inherent redox activity of the iron center and the complexing nature of the oxalate ligand. A composite material could leverage these properties for the detection of analytes that can be catalytically oxidized or reduced at the electrode surface. For example, a copper-modified iron electrode, fabricated through a simple immersion method, has been successfully developed for the electrochemical detection of oxalate ions, demonstrating the viability of using iron-based systems for sensing components of the compound itself its.ac.id. Further research is needed to explore and develop sensor platforms where iron(III) oxalate hydrate is a key functional component rather than just a precursor.

Optical Sensor Development for Specific Analytes

The development of optical sensors based on iron(III) oxalate hydrate is grounded in its well-documented photochemical properties. The ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, is highly photoactive, exhibiting strong absorption of ultraviolet and visible light, which induces a ligand-to-metal charge transfer (LMCT). researchgate.net This process results in the reduction of iron(III) to iron(II) and the oxidative degradation of an oxalate ligand. escholarship.orgresearchgate.netescholarship.orgosti.gov This robust and quantifiable photoreduction is the foundational principle of the ferrioxalate actinometer, a chemical system used to measure photon flux. cdnsciencepub.comresearchgate.nethepatochem.com

This inherent photochemical reactivity can be harnessed for optical sensing. The decomposition of the ferrioxalate complex leads to a change in the solution's absorbance spectrum, which can be monitored spectrophotometrically. researchgate.net An optical sensor could be designed where the presence of a specific analyte modulates the rate of this photoreduction. For instance, an analyte that quenches the excited state or reacts with the intermediate radical species would alter the rate of Fe(II) formation, providing a measurable signal.

Furthermore, colorimetric detection methods can be developed based on the reaction products. The Fe(II) produced during photolysis can be complexed with a chromogenic reagent like 1,10-phenanthroline to produce a intensely colored complex (ferroin), which has a strong absorbance maximum around 510 nm. hepatochem.com This forms the basis of the standard analytical procedure in ferrioxalate actinometry and could be adapted to quantify analytes that interfere with or catalyze the initial photoreaction. Another approach involves using the complexation chemistry of Fe(III) itself; for example, a colorimetric method for determining oxalate was developed based on its inhibitory effect on the reaction between Fe(III) and curcumin nanoparticles, which demonstrates the versatility of iron-ion chemistry in optical sensing. nih.govresearchgate.net

Sorption and Complexation Studies in Environmental Contexts

Iron(III) oxalate hydrates are relevant in environmental science due to their role in geochemical cycles and their potential application in the remediation of contaminated sites. Research in this area focuses on their ability to interact with and immobilize environmental pollutants, including heavy metals and organic compounds.

Investigation of Metal Ion Sorption on Iron(III) Oxalate Hydrate Surfaces

The sorption of heavy metal ions onto mineral surfaces is a critical process for controlling their mobility and bioavailability in the environment. While extensive research has been conducted on the adsorption of heavy metals onto iron oxides, hydroxides, and other iron-bearing minerals, the specific investigation of metal ion sorption on pre-formed iron(III) oxalate hydrate surfaces remains a largely unexplored field. mdpi.comscispace.comresearchgate.net

The potential of iron(III) oxalate hydrate as a sorbent material can be inferred from its structural characteristics. Crystalline forms, such as the tetrahydrate, possess coordination polymer structures with bridging oxalate ligands and coordinated water molecules. These structures present oxygen-containing functional groups on their surfaces that could act as binding sites for cationic metal pollutants through mechanisms such as surface complexation or ion exchange.

To contextualize the potential performance of iron(III) oxalate hydrate, it is useful to compare the sorption capacities of other established iron-based adsorbents. These materials have shown significant efficacy in removing various heavy metals from aqueous solutions.

Table 1: Comparative Maximum Adsorption Capacities (q_max) of Various Iron-Based Adsorbents for Heavy Metal Ions This table is for comparative purposes; data for iron(III) oxalate hydrate is not currently available in the literature.

| Adsorbent | Metal Ion | q_max (mg/g) | pH | Reference |

| Iron-Ore Sludge | Pb(II) | 1.305 | 5.0 | mdpi.com |

| Iron-Ore Sludge | As(III) | 1.113 | 7.0 | mdpi.com |

| Iron-Ore Sludge | Cd(II) | 0.771 | 7.0 | mdpi.com |

| Iron-Ore Sludge | Zn(II) | 0.745 | 7.0 | mdpi.com |

| Iron-Ore Sludge | Mn(II) | 0.710 | 8.0 | mdpi.com |

| Nano Zero-Valent Iron (GT-nZVI) | Cu(II) | 348.0 | 4.7 | researchgate.net |

| Nano Zero-Valent Iron (GT-nZVI) | Zn(II) | 267.3 | 5.3 | researchgate.net |

Future research into the sorption capabilities of iron(III) oxalate hydrate could reveal a new, potentially cost-effective material for water remediation, leveraging its unique surface chemistry.

Complexation Reactions with Organic Pollutants (mechanistic studies)

The complexation of iron(III) with oxalate significantly enhances its photochemical activity, a property that can be harnessed for the degradation of persistent organic pollutants in water. The process, often referred to as a photo-Fenton-like system, relies on the photolysis of the ferrioxalate complex to generate highly reactive species, including hydroxyl radicals (•OH), which are powerful oxidants capable of mineralizing a wide range of organic compounds. epa.gov

Mechanistic studies have shown that upon absorption of UV-visible light, an intramolecular ligand-to-metal charge transfer occurs within the [Fe(C₂O₄)₃]³⁻ complex. escholarship.orgescholarship.orgosti.gov This ultrafast process reduces Fe(III) to Fe(II) and produces an oxalate radical anion (C₂O₄•⁻). nih.gov Subsequent reactions, particularly in the presence of an oxidant like hydrogen peroxide, lead to the generation of •OH radicals, which drive the degradation of organic pollutants. epa.govnih.gov The ferrioxalate system is particularly advantageous as it can function efficiently at near-neutral pH, overcoming a major limitation of the traditional Fenton process which requires acidic conditions. nih.govnih.gov

The efficacy of this process has been demonstrated for a variety of pollutants. Detailed research has elucidated the reaction pathways and identified intermediate products, confirming the oxidative nature of the degradation.

Table 2: Research Findings on the Ferrioxalate-Mediated Photodegradation of Organic Pollutants

| Target Pollutant | System | Key Mechanistic Findings | Outcome | Reference(s) |

| 1,2,4-Trichlorobenzene | Vis-LED / Ferrioxalate / H₂O₂ | The ferrioxalate complex exhibits high molar absorption in the Vis region, enabling the use of energy-efficient LEDs. The process generates powerful oxidants for pollutant degradation at neutral pH. | Successful oxidation of the pollutant in a saturated aqueous solution at a neutral pH. | nih.gov |

| Paracetamol (Acetaminophen) | Artificial Sunlight / Ferrioxalate / H₂O₂ | Dosing hydrogen peroxide positively influences the iron catalytic cycle, leading to higher Fe(II) concentrations at shorter reaction times and accelerating the degradation of paracetamol and its by-products. | Achieved 98.8% conversion of paracetamol in 180 minutes under optimal conditions at near-neutral pH. | nih.gov |

| Rhodamine B | Light Irradiation / Iron Oxalate | Iron oxalate produced from iron ore demonstrated higher light absorption and photocatalytic activity compared to that synthesized from commercial hematite, attributed to enhanced separation of electron-hole pairs. | Over 85% degradation of Rhodamine B within 90 minutes. | mdpi.com |

| Various Organics (Chlorobenzene, BTX, 1,4-Dioxane) | UV-vis / Ferrioxalate / H₂O₂ | The UV-vis/ferrioxalate/H₂O₂ process generates hydroxyl radicals with much higher energy efficiency (3 to 30 times) compared to standard UV/H₂O₂ or UV-Fenton processes. | Highly efficient for treating moderately to highly contaminated waters. | epa.gov |

These studies highlight the robust potential of using iron(III) oxalate complexation and photochemistry as a sustainable and effective technology for environmental remediation.

Perspectives and Future Directions in Iron Iii Oxalate Hydrate Research

Emerging Synthesis Strategies for Novel Iron(III) Oxalate (B1200264) Hydrate (B1144303) Architectures

Recent research has moved beyond traditional precipitation methods to create iron(III) oxalate hydrates with controlled morphologies and architectures, which in turn influence their physicochemical properties. These emerging strategies are pivotal for tailoring the material for specific applications.

One promising approach involves the use of iron-bearing minerals as direct precursors. For instance, a recent study demonstrated the synthesis of iron oxalate dihydrate from ferrotitaniferous mineral sands using hot pressurized aqueous oxalic acid. mdpi.comresearchgate.net This method not only utilizes a low-cost and widely available iron source but also allows for the synthesis of specific polymorphs, such as α-FeC₂O₄∙2H₂O, by controlling reaction conditions like temperature and time. mdpi.comresearchgate.net Another innovative and environmentally friendly method involves the extraction of iron from iron ore using oxalic acid, followed by a photo-reduction step to obtain iron(II) oxalate, which can then be re-oxidized to form iron(III) oxalate hydrate. mdpi.com

The synthesis of nano-structured iron(III) oxalate hydrates is another area of intense research. These nanomaterials exhibit unique properties due to their high surface-area-to-volume ratio. Methods for producing nano-sized iron oxides often involve the controlled thermal decomposition of iron(III) oxalate hydrate precursors. acs.orgresearchgate.netresearchgate.net For example, solid-state thermal decomposition of iron(II) oxalate dihydrate in air can produce amorphous Fe₂O₃ nanoparticles, which can then be crystallized into hematite (B75146) (α-Fe₂O₃). acs.org The morphology of the initial oxalate crystals is often preserved during this transformation, allowing for the creation of iron oxide particle aggregates with specific shapes and sizes. researchgate.net

Furthermore, the synthesis can be influenced by the presence of other ions and molecules. For example, the reaction of ferric chloride with oxalic acid in the presence of various substituted ammonium (B1175870) or alkaline cations can lead to the formation of different three-dimensional networks of oxo- and oxalato-bridged iron(III) ions. nih.gov These studies highlight the versatility of the iron-oxalate system in forming diverse and complex architectures.

| Synthesis Strategy | Precursors | Key Features | Resulting Architecture |

| Mineral Precursor Route | Ferrotitaniferous mineral sands, Oxalic acid | Utilizes low-cost, natural iron sources; Tunable reaction conditions. mdpi.comresearchgate.net | Crystalline α-FeC₂O₄∙2H₂O. mdpi.comresearchgate.net |

| Photo-reduction from Ore | Iron ore, Oxalic acid | Environmentally friendly extraction and synthesis. mdpi.com | Iron(II) oxalate dihydrate (intermediate). mdpi.com |

| Controlled Thermal Decomposition | Iron(II) oxalate dihydrate | Precise control over nanoparticle size and crystallinity. acs.orgresearchgate.net | Amorphous or crystalline iron oxide nanoparticles. acs.orgresearchgate.net |

| Cation-Influenced Synthesis | Ferric chloride, Oxalic acid, Various cations | Formation of complex 3D networks. nih.gov | Oxo- and oxalato-bridged iron(III) frameworks. nih.gov |

Integration with Advanced Characterization Modalities

The understanding of iron(III) oxalate hydrate's structure and properties has been significantly enhanced by the application of advanced characterization techniques. These methods provide insights into the local coordination environment of the iron ions, the crystalline structure, and the material's behavior under different conditions.